

Application Notes and Protocols: Synthesis of Aryl Halides Using Pentyl Nitrite

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Compound of Interest

Compound Name: *Pentyl nitrite*

CAS No.: 8017-89-8

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Introduction

The synthesis of aryl halides is a cornerstone of modern organic chemistry, providing essential intermediates for the construction of pharmaceuticals, agrochemicals, and advanced materials. The Sandmeyer reaction, a classic method for converting primary aryl amines into aryl halides via a diazonium salt intermediate, is a powerful tool for this transformation.[1][2][3][4]

Traditionally, this reaction is performed in aqueous acidic solutions using sodium nitrite.

However, the use of alkyl nitrites, such as **pentyl nitrite**, offers a valuable alternative, enabling the reaction to be carried out under non-aqueous and often milder conditions.[5] This is particularly advantageous for substrates that are sensitive to strong aqueous acids.

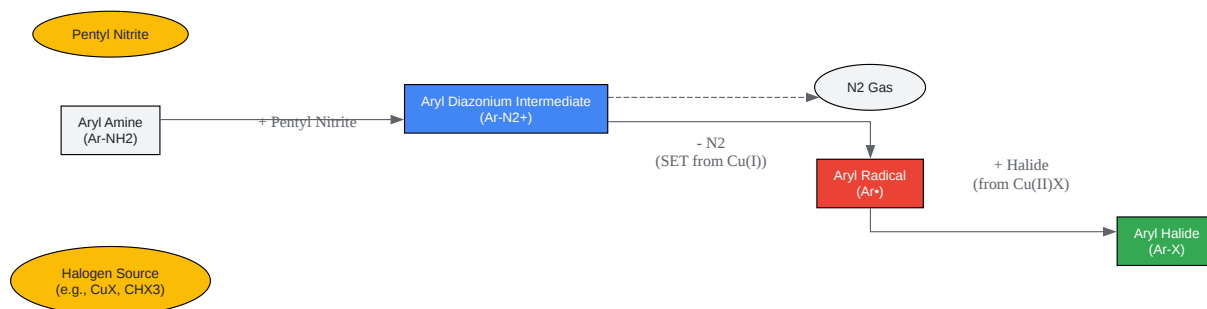
Pentyl nitrite serves as an efficient in situ source of the nitrosonium ion (NO^+), which is the key electrophile for the diazotization of the primary aryl amine.[6] The resulting diazonium salt is then converted to the corresponding aryl halide in the presence of a suitable halogen source.[5] This protocol outlines the synthesis of aryl halides from aryl amines using **pentyl nitrite**,

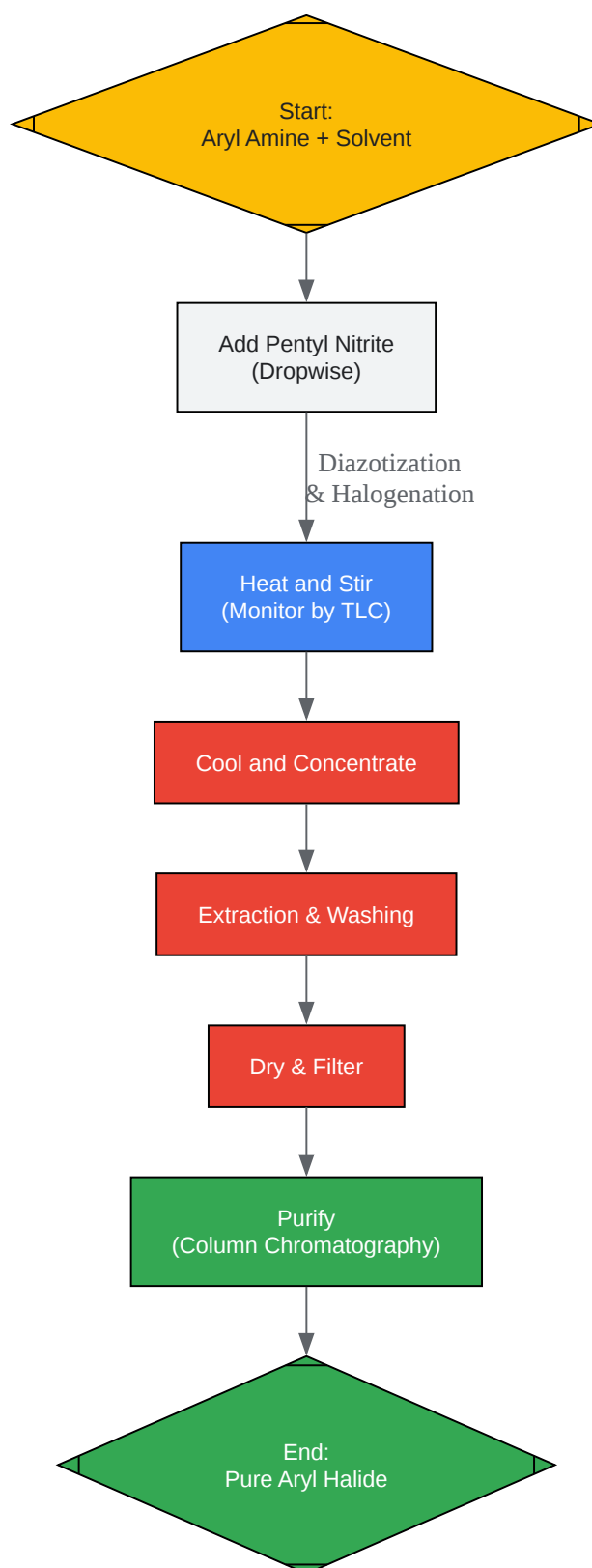
providing a detailed methodology, reaction data, and workflow diagrams for practical application in a research and development setting.

Reaction Mechanism and Pathway

The synthesis proceeds via a two-stage mechanism:

- **Diazotization:** The primary aryl amine reacts with **pentyl nitrite** in a suitable solvent. The **pentyl nitrite** acts as the diazotizing agent, converting the amino group into a diazonium salt. This step transforms the amino group into an excellent leaving group (N_2).^{[3][6]}
- **Halogenation:** The generated aryl diazonium salt undergoes a radical-nucleophilic aromatic substitution ($SRNAr$).^[4] This step is often catalyzed by copper(I) salts, which facilitate a single-electron transfer to the diazonium salt. This transfer results in the formation of an aryl radical and the release of nitrogen gas. The aryl radical then reacts with a halide from a copper(II) halide species to form the final aryl halide product and regenerate the copper(I) catalyst.^{[2][4]}





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